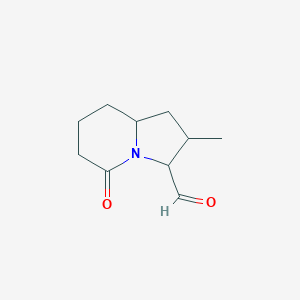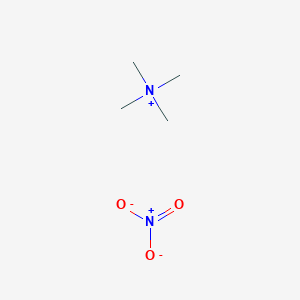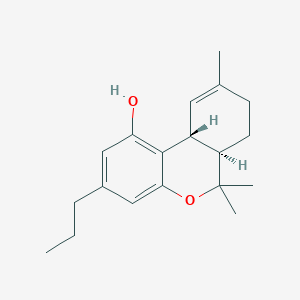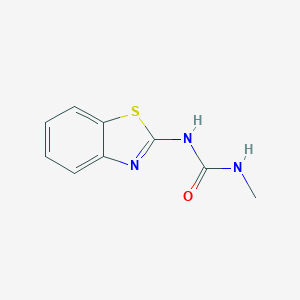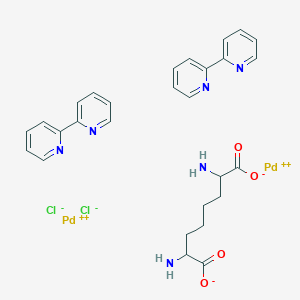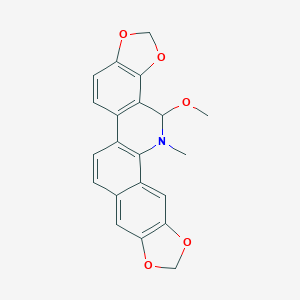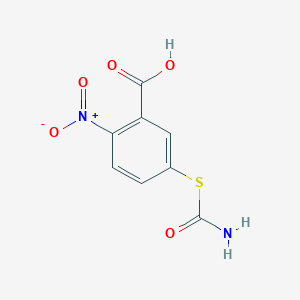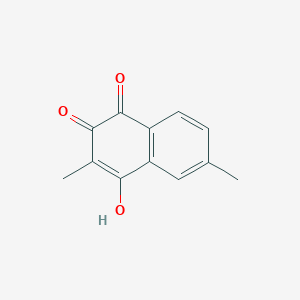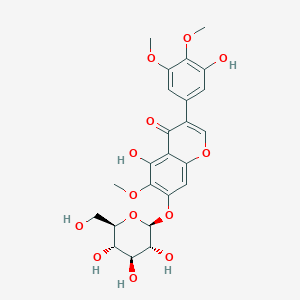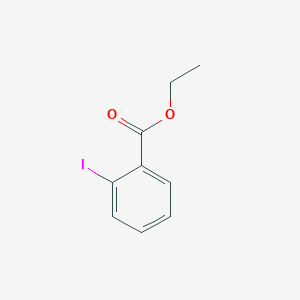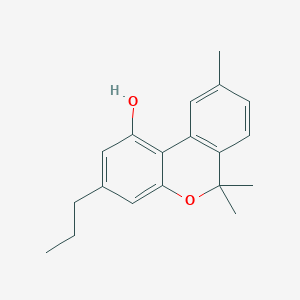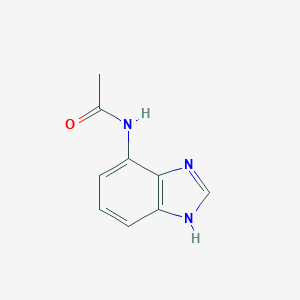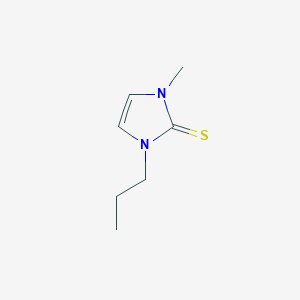
1-Methyl-3-propylimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propylimidazole-2-thione is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is commonly referred to as MPI, and it is a member of the imidazole family of compounds. The unique chemical structure of MPI makes it an interesting compound for scientific research, and it has been the subject of numerous studies in recent years.
Mécanisme D'action
The mechanism of action of MPI is not fully understood, but it is believed to be related to its sulfur-containing structure. MPI has been found to form complexes with metal ions, which may be responsible for its catalytic activity.
Biochemical and Physiological Effects:
MPI has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been found to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPI in lab experiments is its low toxicity and high stability. However, one of the limitations of using MPI is its relatively high cost compared to other compounds that can be used for similar purposes.
Orientations Futures
There are many potential future directions for research on MPI. One area of research that is currently being explored is the development of new applications for MPI in the field of catalysis. Another area of research is the study of the potential health benefits of MPI, including its anti-inflammatory and antioxidant properties. Additionally, there is potential for the development of new synthetic routes for MPI, as well as the synthesis of new derivatives of MPI with improved properties for specific applications.
Méthodes De Synthèse
MPI can be synthesized by a variety of methods, including the reaction of 1-methylimidazole and propyl isothiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. Other methods of synthesis include the reaction of 1-methylimidazole and carbon disulfide, followed by the addition of propylamine.
Applications De Recherche Scientifique
MPI has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is the use of MPI as a corrosion inhibitor in the oil and gas industry. MPI has been found to be an effective inhibitor of corrosion in pipelines and other equipment used in the oil and gas industry.
Another area of research where MPI has shown promise is in the field of catalysis. MPI has been found to be an effective catalyst for a variety of reactions, including the synthesis of organic compounds and the oxidation of alcohols.
Propriétés
Numéro CAS |
135011-47-1 |
|---|---|
Nom du produit |
1-Methyl-3-propylimidazole-2-thione |
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1-methyl-3-propylimidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-3-4-9-6-5-8(2)7(9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZOCYDPURIYTNMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=CN(C1=S)C |
SMILES canonique |
CCCN1C=CN(C1=S)C |
Autres numéros CAS |
135011-47-1 |
Synonymes |
1-Me-PTI 1-methyl-3-propylimidazole-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



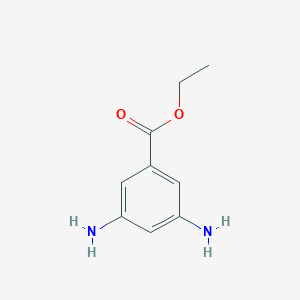
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
